Methanone, (3-aminophenyl)(3,4-dichlorophenyl)-
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Overview
Description
Methanone, (3-aminophenyl)(3,4-dichlorophenyl)-, is a chemical compound that belongs to the class of benzophenones. It is characterized by the presence of an aminophenyl group and a dichlorophenyl group attached to a central methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-aminophenyl)(3,4-dichlorophenyl)-, can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-aminophenyl)(3,4-dichlorophenyl)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methanone, (3-aminophenyl)(3,4-dichlorophenyl)-, has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (3-aminophenyl)(3,4-dichlorophenyl)-, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(3-Aminophenyl)(phenyl)methanone: This compound is similar in structure but lacks the dichlorophenyl group.
(3,4-Dichlorophenyl)(phenyl)methanone: This compound contains the dichlorophenyl group but lacks the aminophenyl group
Uniqueness
Methanone, (3-aminophenyl)(3,4-dichlorophenyl)-, is unique due to the presence of both the aminophenyl and dichlorophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62261-50-1 |
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Molecular Formula |
C13H9Cl2NO |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
(3-aminophenyl)-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C13H9Cl2NO/c14-11-5-4-9(7-12(11)15)13(17)8-2-1-3-10(16)6-8/h1-7H,16H2 |
InChI Key |
SYYSRLIPTMVTMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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